molecular formula C12H9FN2O B7646180 N-(2-Fluorophenyl)picolinamide

N-(2-Fluorophenyl)picolinamide

Cat. No. B7646180
M. Wt: 216.21 g/mol
InChI Key: JUQOFSCVWHUZLH-UHFFFAOYSA-N
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Patent
US04886821

Procedure details

Picolinic acid (10.0 g, 81 mmol) was added to a solution of 1,1'-carbonyldiimidazole (13.18 g, 81 mmol) in anhydrous dimethylformamide (80 mL), followed by the addition of 2-fluoroaniline (8.6 mL, 89 mmol) 1 hour later. The reaction mixture was poured into saturated sodium bicarbonate solution (900 mL) after 26 hours, and extracted with ether (3×400 mL). The dried organic material was concentrated in vacuo and recrystallized from a mixture of ether and petroleum ether to yield N-(2-fluorophenyl)-2-pyridinecarboxamide as a white solid (11.81 g) m.p. 112°-115° C.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
13.18 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
8.6 mL
Type
reactant
Reaction Step Two
Quantity
900 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[C:7]([OH:9])=O.C(N1C=CN=C1)(N1C=CN=C1)=O.[F:22][C:23]1[CH:29]=[CH:28][CH:27]=[CH:26][C:24]=1[NH2:25].C(=O)(O)[O-].[Na+]>CN(C)C=O>[F:22][C:23]1[CH:29]=[CH:28][CH:27]=[CH:26][C:24]=1[NH:25][C:7]([C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][N:1]=1)=[O:9] |f:3.4|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
N1=C(C=CC=C1)C(=O)O
Name
Quantity
13.18 g
Type
reactant
Smiles
C(=O)(N1C=NC=C1)N1C=NC=C1
Name
Quantity
80 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
8.6 mL
Type
reactant
Smiles
FC1=C(N)C=CC=C1
Step Three
Name
Quantity
900 mL
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ether (3×400 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The dried organic material was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
recrystallized from a mixture of ether and petroleum ether

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=CC=C1)NC(=O)C1=NC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 11.81 g
YIELD: CALCULATEDPERCENTYIELD 67.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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